3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
“3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H6F4O3 . It is a derivative of benzoic acid, which is characterized by the presence of a trifluoroethoxy group and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a carboxylic acid group (COOH), a fluorine atom, and a trifluoroethoxy group (OCF3) attached to it . The exact mass of the molecule is 238.02530670 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 238.14 g/mol . It has a topological polar surface area of 46.5 Ų, indicating its polarity . It also has a rotatable bond count of 3, suggesting some degree of flexibility in its molecular structure .Scientific Research Applications
Aromatic Nucleophilic Substitution
- Application : The formation of fluoroalkoxy benzenes, which are significant in the preparation of fluorinated compounds used in various applications like polymers, blood substitutes, pharmaceuticals, and pesticides.
- Details : Synthetic routes often involve the reaction of haloalkyl fluoride with nucleophilic phenol derivatives. A related procedure prepared ortho-2,2,2-trifluoroethoxy methyl benzoate, demonstrating the relevance of fluoroalkoxy benzenes in organic synthesis (Gupton et al., 1983).
Regiochemical Functionalization
- Application : Creating new building blocks for therapeutic or pesticidal applications by introducing functional groups to fluorinated compounds.
- Details : The study highlights the use of fluorine labels in core materials to modulate biological parameters such as acidity and lipophilicity, with a focus on controlling the regioisomeric outcome of chemical transformations (Schlosser, 2005).
Liquid Crystal Properties
- Application : Investigating the thermal and phase behavior of fluoro-benzoic acid derivatives for potential applications in materials science.
- Details : Compounds like 4-(octyloxy)-3-fluoro benzoic acid have been studied for their liquid crystal properties, which could be useful in developing new materials for various technological applications (Fouzai et al., 2018).
Fluorescent Probes Development
- Application : Synthesizing new compounds for detecting reactive oxygen species, which is crucial in biological and chemical research.
- Details : The development of novel fluorescence probes using benzoic acid derivatives demonstrates the potential of these compounds in advanced sensing applications (Setsukinai et al., 2003).
Investigation of Interactions with Metals
- Application : Understanding the interactions of fluorinated benzoic acids with metal ions, which is important in coordination chemistry and material sciences.
- Details : Studies like the interaction of CuCl2 with 4-Fluoro benzoic acid provide insights into the formation of complexes and their thermodynamic properties (Gomaa et al., 2020).
Properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOSRAYUNYIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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